N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(2-methoxyphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(2-methoxyphenyl)ethanediamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
The synthesis of N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(2-methoxyphenyl)ethanediamide involves several steps. One common synthetic route includes the reaction of N-acetylisatines with indole-bearing hydrazides to form glyoxylamides . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(2-methoxyphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(2-methoxyphenyl)ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. For example, it may bind to bacterial enzymes, inhibiting their activity and leading to antimicrobial effects. The compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes and exerting therapeutic effects .
Comparison with Similar Compounds
N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(2-methoxyphenyl)ethanediamide can be compared with other indole derivatives, such as:
N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides: These compounds have similar structural features and biological activities.
Ethyl N-alkylated indol-2-carboxylates: These compounds also contain the indole moiety and exhibit various biological properties. The uniqueness of N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(2-methoxyphenyl)ethanediamide lies in its specific substitution pattern and the presence of the methoxyphenyl group, which may contribute to its distinct biological activities.
Properties
Molecular Formula |
C20H20N4O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[2-(1H-indole-2-carbonylamino)ethyl]-N'-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C20H20N4O4/c1-28-17-9-5-4-8-15(17)24-20(27)19(26)22-11-10-21-18(25)16-12-13-6-2-3-7-14(13)23-16/h2-9,12,23H,10-11H2,1H3,(H,21,25)(H,22,26)(H,24,27) |
InChI Key |
WGFYXVNBBBFDFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.